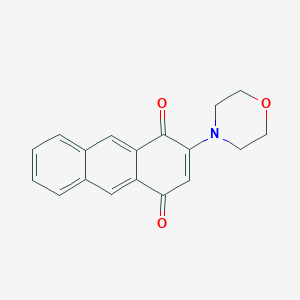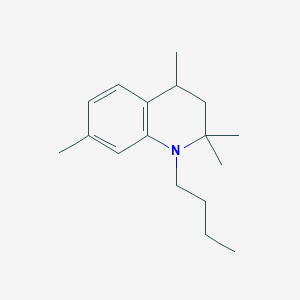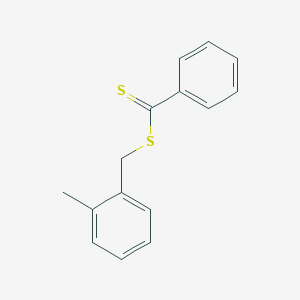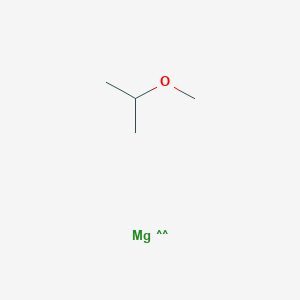
2-Methoxypropane--magnesium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxypropane–magnesium (1/1) is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. The general formula for this compound is CH₃OCH₂CH₃MgX, where X is a halogen. Grignard reagents are highly reactive and are used extensively in the formation of alcohols, carboxylic acids, and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxypropane–magnesium (1/1) can be synthesized through the reaction of 2-methoxypropane with magnesium in the presence of an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction: [ \text{CH}_3\text{OCH}_2\text{CH}_3 + \text{Mg} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_3\text{MgX} ]
Industrial Production Methods
On an industrial scale, the preparation of Grignard reagents involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is exothermic, so cooling systems are essential to manage the heat generated. The magnesium used is often in the form of turnings or powder to increase the surface area and reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxypropane–magnesium (1/1) undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halogens in alkyl halides.
Coupling Reactions: Forms carbon-carbon bonds with various organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones react with 2-Methoxypropane–magnesium (1/1) to form secondary and tertiary alcohols.
Halides: Alkyl and aryl halides can undergo substitution reactions.
Solvents: Anhydrous ether solvents like diethyl ether or tetrahydrofuran are commonly used.
Major Products
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: From coupling reactions with alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Methoxypropane–magnesium (1/1) is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of intermediates for drug synthesis.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxypropane–magnesium (1/1) involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmagnesium bromide: Another Grignard reagent with similar reactivity.
Ethylmagnesium chloride: Used for similar types of reactions but with different reactivity profiles.
Phenylmagnesium bromide: Used in the synthesis of aromatic compounds.
Uniqueness
2-Methoxypropane–magnesium (1/1) is unique due to its specific reactivity with certain substrates, making it valuable for the synthesis of compounds that are difficult to obtain using other Grignard reagents. Its ability to form stable intermediates and products under mild conditions is particularly advantageous in organic synthesis.
Eigenschaften
CAS-Nummer |
497098-86-9 |
|---|---|
Molekularformel |
C4H10MgO |
Molekulargewicht |
98.43 g/mol |
InChI |
InChI=1S/C4H10O.Mg/c1-4(2)5-3;/h4H,1-3H3; |
InChI-Schlüssel |
GJCCDCNDYKESSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC.[Mg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


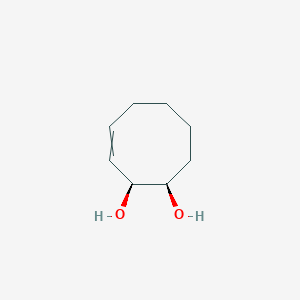
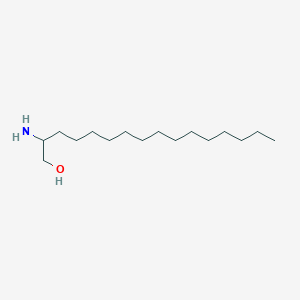

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
